2,2-Dimethylcyclobutane-1,3-diol

描述

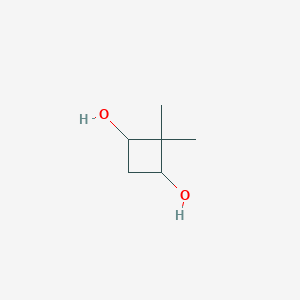

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,2-dimethylcyclobutane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-6(2)4(7)3-5(6)8/h4-5,7-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREZVKNYLKCGGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443981-71-2 | |

| Record name | 2,2-dimethylcyclobutane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Dimethylcyclobutane 1,3 Diol and Its Derivatives

Established Synthetic Pathways

Conventional methods for synthesizing the 2,2-dimethylcyclobutane-1,3-diol core structure often rely on the functional group transformation of existing cyclobutane (B1203170) rings or the construction of the ring itself through cycloaddition reactions.

Reductive Transformations of Precursor Compounds

A primary and straightforward method for the synthesis of cyclobutane-1,3-diols involves the reduction of the corresponding dicarbonyl compounds, specifically cyclobutane-1,3-diones. This transformation is typically achieved through catalytic hydrogenation.

For instance, a well-established process for a related compound, 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498), utilizes 2,2,4,4-tetramethyl-1,3-cyclobutanedione as the starting material. The dione (B5365651) is subjected to a hydrogenation reaction under pressure and elevated temperatures in the presence of a specialized catalyst. google.com This catalyst is often a mixed metal oxide system, comprising elements such as copper, zinc, aluminum, and chromium. google.com The reaction proceeds with high selectivity, effectively converting the ketone groups to hydroxyl groups to yield the desired diol. google.com This same principle of dione reduction can be applied to produce this compound from its corresponding dione precursor, 2,2-dimethylcyclobutane-1,3-dione (B13467694).

| Precursor | Reaction Type | Product |

| 2,2-Dimethylcyclobutane-1,3-dione | Hydrogenation | This compound |

| 2,2,4,4-Tetramethyl-1,3-cyclobutanedione | Hydrogenation | 2,2,4,4-Tetramethyl-1,3-cyclobutanediol |

Chemical Transformations from Cyclobutane Precursors

The construction of the cyclobutane skeleton itself is a fundamental aspect of synthesizing its derivatives. The [2+2] photocycloaddition is a powerful and frequently used photochemical reaction for creating cyclobutane rings from two olefinic substrates. tum.de This reaction can be initiated by direct UV irradiation or through the use of a sensitizer. tum.de

A key strategy involves the dimerization of ketenes. Ketenes are suitable substrates for thermal [2+2] cycloadditions, leading to the formation of cyclobutane-1,3-diones. semanticscholar.orgharvard.edu These diones can then serve as the direct precursors for diols via the reductive pathways described previously.

Furthermore, existing cyclobutane precursors can be chemically modified to introduce the desired functionality. For example, 1,2-bis(trimethylsilyloxy)cyclobutene (B91658) is a versatile starting material that can react with ketals under Lewis acid catalysis. researchgate.net This reaction leads to the formation of functionalized cyclobutanone (B123998) intermediates, which can be further elaborated to access a variety of substituted cyclobutane structures. researchgate.net The versatility of cycloaddition reactions allows for the synthesis of a wide array of substituted cyclobutanes, which can be subsequently converted to diols. researchgate.netresearchgate.net

Environmentally Benign and Bio-Inspired Synthetic Routes

In response to the growing demand for sustainable chemical processes, significant research has focused on developing synthetic routes that utilize renewable feedstocks. Terpenes, which are naturally abundant hydrocarbons produced by plants, have emerged as valuable starting materials.

Strategic Utilization of Terpenes as Renewable Feedstocks

Terpenes and their derivatives offer a rich platform of chiral molecules and unique carbon skeletons that can be transformed into valuable chemical products, including derivatives of this compound.

α-Pinene, the major component of turpentine, is a widely available and low-cost bicyclic monoterpene. researchgate.netmdpi.com Its inherent chirality and strained four-membered ring make it an attractive chiral building block in asymmetric synthesis. semanticscholar.orgresearchgate.net The pinene scaffold has been successfully utilized as a starting material for the synthesis of various complex natural products and chiral auxiliaries. researchgate.net The 2,2-dimethylcyclobutane core is embedded within the structure of α-pinene, making it an ideal bio-inspired precursor for derivatives of this diol.

A key strategy for converting α-pinene into functional diols is through oxidative cleavage. This reaction targets the carbon-carbon double bond within the pinene structure. nih.govscielo.br Ozonolysis is a particularly effective method for this transformation. When (−)-α-pinene is treated with ozone, the double bond is cleaved to produce a diol derivative, specifically 1-(1′-hydroxyethyl)-3-(2″-hydroxyethyl)-2,2-dimethylcyclobutane (HHDC).

This bio-derived diol (HHDC) is a valuable monomer for the synthesis of renewable polyesters. Through a process of polycondensation with other bio-based diesters, such as dimethyl maleate (B1232345) or dimethyl itaconate, a variety of terpene-based polyesters can be produced. These materials demonstrate the successful transformation of a natural feedstock into functional polymers, highlighting a sustainable alternative to petroleum-based plastics.

Photochemical Cycloaddition Reactions for Cyclobutane Ring Formation

Photochemical [2+2] cycloaddition is a powerful and frequently utilized method for constructing cyclobutane rings. nsf.govacs.org This approach involves the direct addition of two double bonds, which can be either an intramolecular or intermolecular process, leading to the formation of cyclobutane adducts. nsf.gov The reaction is typically initiated by the excitation of one of the olefin reactants using ultraviolet (UV) or visible light. acs.org

Enones are commonly employed as one of the reacting partners because they are more easily photoexcited than isolated olefins. harvard.edu The photoexcited enone, typically in its triplet excited state, then reacts with another alkene to form the cyclobutane ring. harvard.edu The efficiency of these reactions is often higher in cyclic systems due to rapid intersystem crossing. harvard.edu

A variety of strategies have been developed to control the regio- and stereoselectivity of photochemical [2+2] cycloadditions. acs.orgorgsyn.org For instance, the use of chiral catalysts can facilitate enantioselective cycloadditions, leading to the formation of enantioenriched cyclobutane products. nih.gov Additionally, performing the reaction in a crystalline state can direct the stereochemical outcome of the cycloaddition, often yielding a single stereoisomer in high yield. sci-hub.se This template-directed approach relies on the pre-organization of the reactant molecules in the crystal lattice. sci-hub.se

The following table summarizes key aspects of photochemical cycloaddition for cyclobutane synthesis:

| Feature | Description |

| Reaction Type | [2+2] Cycloaddition |

| Activation | UV or visible light |

| Common Substrates | Alkenes, Enones |

| Key Advantage | Direct formation of two carbon-carbon bonds |

| Challenges | Control of regioselectivity and stereoselectivity |

Stereodivergent and Enantiodivergent Synthetic Approaches

The synthesis of specific stereoisomers of this compound and its derivatives is crucial for their application in various fields. Stereodivergent and enantiodivergent strategies offer powerful tools to access all possible stereoisomers of a target molecule from a common starting material.

Control of Absolute Configuration from Chiral Pool Precursors

A common strategy for controlling the absolute configuration of cyclobutane derivatives is to start from readily available chiral precursors. For instance, optically active N-protected 1,3-cyclobutane amino acids have been prepared from α-pinene. researchgate.net An interesting aspect of this synthesis is its enantiodivergent nature, where both enantiomers of the final product can be synthesized from the same enantiomer of the starting α-pinene. researchgate.net

Another example involves the use of (-)-verbenone (B192643) to synthesize chiral cyclobutyl alkenoates. researchgate.net The key step is a stereoselective conjugate addition of nitromethane, which sets the stereochemistry of the cyclobutane ring. researchgate.net Similarly, (-)-cis-pinononic acid, derived from (-)-verbenone, can be converted to N-Boc-3-amino-2,2-dimethyl-1-carboxylic acid with high stereochemical control. researchgate.net

Directed Stereoselective Syntheses of Diol Isomers

The directed synthesis of specific diol isomers of 2,2-dimethylcyclobutane often relies on stereoselective reduction or nucleophilic addition reactions. For example, the reduction of 3-substituted cyclobutanones with bulky reducing agents like LiAlH(OtBu)3 can furnish cis-cyclobutanols with high selectivity (95–100%). researchgate.net To obtain the corresponding trans isomers, a Mitsunobu inversion of the cis-cyclobutanols has proven to be an effective method. researchgate.net

Nucleophilic addition of organolithium or Grignard reagents to 2-hydroxycyclobutanones provides access to cyclobutane-1,2-diols, which are structurally related to the target 1,3-diols. These reactions typically yield a mixture of cis and trans diastereomers. The starting 2-hydroxycyclobutanone can be prepared from commercially available 1,2-bis(trimethylsilyloxy)cyclobutene.

The following table highlights methods for directed stereoselective synthesis:

| Starting Material | Reagent/Method | Product Stereochemistry |

| 3-Substituted cyclobutanone | LiAlH(OtBu)3 | cis-cyclobutanol |

| cis-cyclobutanol | Mitsunobu inversion | trans-cyclobutanol |

| 2-Hydroxycyclobutanone | Organolithium/Grignard | Mixture of cis and trans diols |

Advanced Derivatization Strategies

Further functionalization of the this compound core is essential for creating a diverse range of derivatives with tailored properties. Advanced derivatization strategies focus on the selective modification of the diol functionalities.

Controlled Etherification of Diol Functionalities

The controlled etherification of diol functionalities allows for the synthesis of various ether derivatives. For example, the synthesis of 2,2-diisobutyl-1,3-propanediol (B82416) dimethyl ether, a compound with a similar 1,3-diol backbone, has been reported. researchgate.net While specific methods for the controlled etherification of this compound are not detailed in the provided context, general principles of alcohol etherification can be applied. These methods often involve the use of alkyl halides or sulfates in the presence of a base. The steric hindrance around the hydroxyl groups in this compound would likely influence the reaction conditions required for efficient etherification.

Electrochemical Transformations of 1,3-Diol Derivatives

Electrochemical methods offer a powerful and often more sustainable alternative to traditional chemical transformations. Recent research has demonstrated the use of electrochemistry for the stereoselective synthesis of protected syn-1,2-diols from vinylarenes. chemrxiv.orgrsc.org This method avoids the need for transition metal catalysts or external oxidizing agents. chemrxiv.orgrsc.org The reaction proceeds through the electrooxidation of an olefin, followed by nucleophilic attack. chemrxiv.orgrsc.org

While this specific example focuses on 1,2-diols, the principles of electrochemical synthesis can be extended to the transformation of 1,3-diol derivatives. For instance, electrochemical oxidation could be used to selectively oxidize one or both hydroxyl groups of this compound to the corresponding aldehydes or carboxylic acids, providing access to a range of oxidized derivatives such as 2,2-dimethylcyclobutane-1,3-dicarbaldehyde. nih.gov Furthermore, electrochemical methods have been employed in the late-stage C-H oxidation to form ether rings in complex natural product synthesis, suggesting potential applications in the intramolecular cyclization of appropriately functionalized this compound derivatives. acs.org

Electrochemical approaches have also been developed for the selenocyclization of 3-aza-1,5-dienes, highlighting the versatility of electrochemistry in constructing heterocyclic systems fused to or derived from cyclic scaffolds. nih.gov

Stereochemical and Conformational Analysis of 2,2 Dimethylcyclobutane 1,3 Diol

Stereoisomeric Investigations

The arrangement of atoms in three-dimensional space, or stereochemistry, is a critical aspect of molecular identity. For 2,2-dimethylcyclobutane-1,3-diol, with its substituted cyclobutane (B1203170) ring, this manifests in the form of cis-trans isomerism and the potential for chirality.

Cis-Trans Configurational Isomerism in Substituted Cyclobutane Diols

Substituted cyclobutane diols, such as this compound, can exist as cis and trans isomers, depending on the relative orientation of the hydroxyl groups. In the cis isomer, the hydroxyl groups are on the same side of the cyclobutane ring, while in the trans isomer, they are on opposite sides. This fundamental difference in spatial arrangement gives rise to distinct physical and chemical properties for each isomer.

The stability of these isomers is a subject of interest. For instance, while cis-1,2-dimethylcyclobutane (B12747871) is less stable than its trans counterpart, the reverse is true for cis-1,3-dimethylcyclobutane, which is more stable than the trans isomer. vaia.com This highlights that the relative stability of cis and trans isomers in substituted cyclobutanes is dependent on the substitution pattern.

The synthesis of specific isomers often requires stereocontrolled methods. mdpi.com For example, enzymatic esterification and hydrolysis have been employed to resolve and selectively produce stereoisomers of cyclobutane diols. mdpi.com

Chirality and Optical Activity in this compound Systems

Chirality, the property of a molecule being non-superimposable on its mirror image, is a key determinant of its biological activity and optical properties. A molecule is considered chiral if it lacks an internal plane of symmetry or a center of inversion. stackexchange.com

The synthesis of specific enantiomers, or non-superimposable mirror images, of chiral cyclobutane derivatives is a significant challenge in organic synthesis. researchgate.net The development of methods for the stereocontrolled synthesis of these molecules is crucial for accessing compounds with specific biological functions. acs.orgnih.gov

Conformational Dynamics of the Cyclobutane Ring System

Puckering Dynamics and Ring Strain Considerations

Cyclobutane rings are characterized by significant ring strain, a consequence of their deviation from the ideal tetrahedral bond angle of 109.5°. wikipedia.orgquimicaorganica.org To relieve some of this strain, particularly torsional strain arising from eclipsed hydrogen atoms, the cyclobutane ring adopts a puckered or "butterfly" conformation. libretexts.orglumenlearning.commasterorganicchemistry.com This puckering results in a dihedral angle, with reported values for non-planar cyclobutanes ranging from 19 to 31 degrees. wikipedia.org For unsubstituted cyclobutane, the C-C-C bond angle is approximately 88°, a compromise that reduces torsional strain at the cost of a slight increase in angle strain. libretexts.org

The barrier to this ring puckering is a key parameter in understanding the molecule's flexibility. High-level ab initio calculations have been employed to determine the puckering barrier of cyclobutane, with the most accurate estimates requiring sophisticated computational methods. nih.gov These studies provide a foundational understanding for predicting the conformational behavior of substituted cyclobutanes like this compound. The presence of substituents can influence the puckering angle and the energy barrier between different puckered conformations.

Inter- and Intra-molecular Interactions Influencing Conformation

The conformation of this compound is not solely determined by the inherent puckering of the cyclobutane ring. Inter- and intramolecular interactions, particularly hydrogen bonding, play a crucial role in stabilizing specific conformations.

Intramolecular hydrogen bonds can form between the two hydroxyl groups in the cis isomer, where they are in close proximity. The formation of these internal hydrogen bonds can significantly influence the conformational equilibrium of the molecule. sci-hub.se The strength of such intramolecular hydrogen bonds is dependent on the ring size and the relative orientation of the interacting groups. researchgate.net The presence of an intramolecular hydrogen bond can be detected experimentally, for example, through infrared spectroscopy by observing shifts in the O-H stretching frequency. sci-hub.se

Mechanistic Understanding of Stereocontrol in Cyclobutane Formation

The synthesis of cyclobutane rings with specific stereochemistry is a central challenge in organic chemistry. calstate.edu The [2+2] cycloaddition reaction is one of the most common and powerful methods for constructing the cyclobutane framework. kib.ac.cnnih.govnih.gov The stereochemical outcome of these reactions is governed by the reaction mechanism.

[2+2] cycloadditions can proceed through different pathways, including concerted and stepwise mechanisms. harvard.edu For example, the reaction of ketenes with alkenes is a well-established method for synthesizing cyclobutanones. harvard.edu The stereoselectivity of these reactions can often be controlled by the choice of reactants, catalysts, and reaction conditions. mdpi.comnih.gov Chiral catalysts, for instance, have been instrumental in developing enantioselective [2+2] cycloaddition reactions. nih.gov

Other methods for stereocontrolled cyclobutane synthesis include ring-contraction of larger rings, such as pyrrolidines. acs.orgnih.gov In these reactions, the stereochemistry of the starting material can be transferred to the cyclobutane product with high fidelity, offering a powerful tool for accessing enantiopure cyclobutane derivatives. acs.orgnih.gov The mechanism of these ring contractions often involves the formation of reactive intermediates, such as 1,4-biradicals, whose rapid cyclization preserves the stereochemical information. acs.orgnih.gov

Understanding the mechanistic details of these and other cyclobutane-forming reactions is crucial for the rational design of synthetic routes to complex, stereochemically defined molecules like this compound and its derivatives. ru.nl

Reaction Mechanisms and Reactivity Studies Involving 2,2 Dimethylcyclobutane 1,3 Diol

Elucidation of Reaction Mechanisms Leading to 2,2-Dimethylcyclobutane-1,3-diol

The synthesis of this compound is primarily achieved through the reduction of 2,2-dimethylcyclobutane-1,3-dione (B13467694). This transformation can be accomplished using various reducing agents, with the choice of reagent and reaction conditions influencing the stereochemical outcome of the diol.

Investigations of Reductive Pathways and Intermediate Species

The reduction of the corresponding dione (B5365651), 2,2-dimethyl-1,3-cyclobutanedione, is a key pathway to obtaining this compound. A common method involves catalytic hydrogenation. For instance, the hydrogenation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione to produce 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) is carried out using a catalyst containing copper, zinc, aluminum, and chromium oxides. google.com This reaction proceeds under a hydrogen atmosphere at elevated temperatures and pressures. google.com The process is characterized by its simplicity and minimal side reactions. google.com The catalyst, a co-crystallization product of the metal oxides, is typically activated via reduction with hydrogen prior to use. google.com

The reaction can be performed in a fixed-bed or fluidized-bed reactor, and various solvents such as esters and alcohols can be utilized. google.com The mechanism involves the stepwise reduction of the two ketone functionalities. The stereochemistry of the resulting diol (cis or trans) is influenced by the catalyst and reaction parameters.

Ring-Forming Reactions and Associated Biradical Intermediates

While the reduction of a pre-formed cyclobutane (B1203170) ring is a direct route, the formation of the cyclobutane skeleton itself often involves [2+2] cycloaddition reactions. nih.govrsc.org These reactions can proceed through various mechanisms, including those involving biradical intermediates, particularly in photochemical pathways. nih.gov

In a typical photochemical [2+2] cycloaddition, a molecule absorbs light, promoting it to an excited state. This excited molecule then reacts with another ground-state molecule to form a four-membered ring. The reaction can occur between two different alkenes or as a dimerization of the same alkene. The formation of the new carbon-carbon single bonds is not always concerted and can proceed through a 1,4-biradical intermediate. The stability and subsequent cyclization or fragmentation of this biradical determine the reaction's outcome and stereoselectivity.

Reactivity and Stability of the this compound Scaffold

The cyclobutane ring in this compound imparts significant ring strain, which fundamentally influences its reactivity and stability.

Photoreactivity and [2+2] Cycloaddition/Retro-cycloaddition Processes

Photochemical [2+2] cycloadditions are a powerful tool for synthesizing cyclobutane rings. nih.govacs.org These reactions involve the excitation of an alkene to its singlet or triplet state, followed by reaction with another alkene. acs.org The reverse reaction, a retro-[2+2] cycloaddition, can also be induced photochemically if the product can absorb light. libretexts.org However, since simple cyclobutanes often lack the chromophore necessary for light absorption, these retro-reactions are not always facile. libretexts.org

The stereochemical outcome of photochemical [2+2] cycloadditions can often be controlled. acs.org These reactions are widely used in the synthesis of complex natural products containing cyclobutane moieties. nih.govrsc.org Both intermolecular and intramolecular versions of the reaction are common. acs.org The use of sensitizers can facilitate intersystem crossing to the triplet state, which often leads to different stereochemical outcomes compared to the direct excitation to the singlet state. acs.org

Oxidative Transformations of the Diol Moiety

The diol functionality of this compound is susceptible to oxidation. A notable reaction is the oxidative cleavage of the cyclobutane ring. For related cyclobutane-1,2-diols, a two-step procedure using molybdenum-catalyzed oxidation with dimethyl sulfoxide (B87167) (DMSO) as both solvent and oxidant can efficiently cleave the ring to form 1,4-dicarbonyl compounds. This reaction proceeds under mild conditions, and microwave irradiation can accelerate the process. The stereochemistry of the diol can influence the reaction rate, with cis-diols often reacting faster than their trans counterparts.

Catalytic Transformations Involving this compound and its Precursors

The chemical reactivity of this compound and its precursors, such as dimethylcyclobutanone and 2,2-dimethylcyclobutene, is a subject of interest in synthetic organic chemistry. Catalytic transformations, in particular, offer pathways to functionalize the strained cyclobutane ring system and to synthesize the diol with specific stereochemistry. This section explores metal-catalyzed reactions, biocatalytic approaches, and ozonolysis mechanisms relevant to this class of compounds.

Metal-Catalyzed Reaction Mechanisms (e.g., Cu(I)-catalyzed reactions)

While specific research on Cu(I)-catalyzed reactions of this compound or its immediate precursor, 2,2-dimethylcyclobutanone, is not extensively documented, the broader field of copper catalysis on cyclobutane systems provides valuable insights into potential reaction mechanisms.

Copper(I) catalysts are well-known for their ability to facilitate a variety of organic transformations, including cyclopropanations, cycloadditions, and cross-coupling reactions. In the context of cyclobutane chemistry, copper catalysis has been employed for the functionalization of the cyclobutane skeleton. For instance, a novel radical cascade strategy for the synthesis of highly functionalized cyclobutenes directly from simple cyclobutanes has been developed using a copper catalyst. rsc.orgnih.gov This process involves the cleavage of multiple C-H bonds and the formation of new C-N, C-S, or C-Br bonds. rsc.org

A noteworthy application of Cu(I) catalysis in a related system is the enantioselective synthesis of cyclobutylboronates from meso-cyclobutenes. This desymmetrization approach, utilizing a chiral copper(I) complex, allows for the preparation of a diverse range of chiral cyclobutanes with high levels of diastereoselectivity and enantioselectivity. nih.gov The proposed mechanism for similar copper-catalyzed reactions often involves the formation of a highly reactive metallacarbene intermediate. This intermediate then undergoes a concerted but asynchronous addition to an alkene, leading to the formation of a cyclopropane (B1198618) ring, or in other pathways, potentially a metallacyclobutane intermediate. nih.gov

Although not directly involving this compound, these examples of copper-catalyzed reactions on the cyclobutane ring system highlight the potential for developing synthetic routes to functionalized derivatives of this diol. The ability of copper catalysts to mediate bond formations under mild conditions makes them attractive for the manipulation of the strained four-membered ring.

Table 1: Examples of Copper-Catalyzed Reactions on Cyclobutane and Cyclobutene (B1205218) Scaffolds

| Reactant(s) | Catalyst System | Product Type | Key Transformation | Reference |

| Arylcyclobutanes | Copper catalyst with NFSI as oxidant | Diaminated, disulfonylated, or tribrominated cyclobutenes | Radical cascade reaction with C-H bond cleavage | rsc.orgnih.gov |

| meso-Cyclobutenes | Chiral copper(I) complex | Chiral cyclobutylboronates | Enantioselective desymmetrization | nih.gov |

| Alkene and Diazo Compound | Copper catalyst | Cyclopropane | Concerted, asynchronous addition via a metallacarbene intermediate | nih.gov |

NFSI: N-fluorobenzenesulfonimide

Biocatalytic Approaches and Biotransformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, as biocatalysts, can perform reactions with high chemo-, regio-, and stereoselectivity under mild conditions. For the synthesis of chiral diols like this compound, biocatalytic reduction of a corresponding diketone or hydroxyketone precursor is a promising strategy.

While specific studies on the biocatalytic production of this compound are limited, research on analogous cyclic ketones provides a strong precedent for the feasibility of such transformations. The asymmetric reduction of ketones is a well-established biocatalytic reaction for producing chiral alcohols, which are valuable synthons for the pharmaceutical and fine chemical industries. sphinxsai.com Whole-cell systems, such as Baker's Yeast (Saccharomyces cerevisiae), are often employed as they contain the necessary enzymes and cofactor regeneration systems. sphinxsai.com

For example, the biocatalytic reduction of substituted cyclohexanones has been successfully carried out using both free and immobilized Baker's Yeast. sphinxsai.com These reactions typically involve oxidoreductase enzymes that utilize nicotinamide (B372718) adenine (B156593) dinucleotide cofactors (NADH or NADPH) as the source of reducing equivalents. nih.gov The yeast's metabolic pathways regenerate the reduced cofactor, allowing the catalytic cycle to continue. sphinxsai.com

Furthermore, the enantioselective biocatalytic reduction of 3-substituted cyclopentenones has been demonstrated, showcasing the ability of enzymes to control the stereochemistry of the resulting alcohol. researchgate.net Fungi, in general, are known to possess a wide range of enzymes, including cytochrome P450 monooxygenases and oxidoreductases, that can metabolize a variety of organic compounds. sphinxsai.comnih.gov The biotransformation of 2-methylcyclohexanone (B44802) by various fungal strains has been investigated, leading to the formation of both cis- and trans-2-methylcyclohexanol, as well as lactones from Baeyer-Villiger oxidation. researchgate.net

These examples strongly suggest that a biocatalytic route to this compound from a suitable precursor like 2,2-dimethylcyclobutane-1,3-dione is highly plausible. Screening of different microorganisms or isolated enzymes could lead to a highly efficient and stereoselective synthesis of the desired diol isomers.

Table 2: Examples of Biocatalytic Reductions of Cyclic Ketones

| Substrate | Biocatalyst | Product | Key Features | Reference |

| 2-tert-butylcyclohexanone | Baker's Yeast | 2-tert-butylcyclohexanol | Asymmetric reduction, use of a green medium (glycerol) | sphinxsai.com |

| 4-tert-butylcyclohexanone | Baker's Yeast | 4-tert-butylcyclohexanol | Whole-cell biocatalysis | sphinxsai.com |

| 4-ethylcyclohexanone | Baker's Yeast | 4-ethylcyclohexanol | Chemo- and stereoselective reduction | sphinxsai.com |

| 3-Substituted cyclopentenones | Various enzymes | Chiral 3-substituted cyclopentanols | Enantioselective reduction | researchgate.net |

| 2-Methylcyclohexanone | Fusarium sp. | cis/trans-2-Methylcyclohexanol, lactone | Oxidoreduction and Baeyer-Villiger oxidation | researchgate.net |

Ozonolysis Mechanisms in Related Cyclobutane Derivatives

Ozonolysis is a powerful oxidative cleavage reaction that breaks carbon-carbon double or triple bonds, replacing them with carbon-oxygen double bonds. libretexts.orgmasterorganicchemistry.com This reaction is particularly useful for the synthesis of carbonyl compounds and for the structural elucidation of unsaturated molecules. libretexts.org The precursor to this compound, following a synthetic route involving the dihydroxylation of an alkene, would likely be 2,2-dimethylcyclobutene or a related derivative. The ozonolysis of such a cyclobutene derivative would not yield the diol directly but would result in the cleavage of the cyclobutene ring.

The generally accepted mechanism for the ozonolysis of an alkene involves the initial 1,3-dipolar cycloaddition of ozone to the double bond to form an unstable primary ozonide, also known as a molozonide. msu.edu This intermediate rapidly rearranges via a cycloreversion to a carbonyl compound and a carbonyl oxide (Criegee intermediate). msu.edu These two fragments then recombine in a different orientation through another 1,3-dipolar cycloaddition to form a more stable secondary ozonide (1,2,4-trioxolane). msu.edu

In the case of a substituted cyclobutene like 2,2-dimethylcyclobutene, ozonolysis would cleave the double bond within the ring. Subsequent workup of the ozonide determines the final products. A reductive workup, for example with dimethyl sulfide (B99878) (DMS) or zinc, would yield dicarbonyl compounds. libretexts.org An oxidative workup, using hydrogen peroxide, would lead to carboxylic acids. masterorganicchemistry.com

The ozonolysis of tetrasubstituted alkenes, which is relevant to a hypothetical 2,2-dimethylcyclobutene, has been studied. The Griesbaum co-ozonolysis reaction, for instance, allows for the synthesis of tetrasubstituted ozonides with notable diastereoselectivity. organic-chemistry.orgnih.gov Studies on the ozonolysis of 2,3-dimethyl-2-butene, a close acyclic analog of a substituted cyclobutene, have also been conducted to analyze the reaction products and kinetics. slideshare.net The ozonolysis of cyclobutene itself is known to produce succinaldehyde. youtube.com

Therefore, the ozonolysis of a 2,2-dimethylcyclobutene derivative would be expected to proceed through the established Criegee mechanism, leading to the formation of a dicarbonyl compound resulting from the cleavage of the four-membered ring. The specific nature of the substituents on the double bond would determine the identity of the resulting carbonyl fragments.

Table 3: Intermediates and Products in the Ozonolysis of Alkenes

| Step | Intermediate/Product | Description |

| 1 | Molozonide (Primary Ozonide) | Unstable initial adduct of ozone and the alkene. |

| 2 | Carbonyl Compound and Carbonyl Oxide (Criegee Intermediate) | Formed from the cycloreversion of the molozonide. |

| 3 | Ozonide (Secondary Ozonide) | More stable cyclic intermediate formed by recombination. |

| 4 (Reductive Workup) | Aldehydes and/or Ketones | Final products after treatment with a reducing agent. |

| 4 (Oxidative Workup) | Carboxylic Acids and/or Ketones | Final products after treatment with an oxidizing agent. |

Computational Chemistry and Theoretical Investigations of 2,2 Dimethylcyclobutane 1,3 Diol

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are a powerful tool for elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 2,2-dimethylcyclobutane-1,3-diol, these methods offer a detailed picture of its structural and electronic characteristics.

Density Functional Theory (DFT) Studies of Geometric Parameters

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been employed to determine the optimized geometric parameters of this compound, such as bond lengths and angles. These calculations are essential for understanding the steric and electronic effects of the methyl and hydroxyl groups on the cyclobutane (B1203170) ring. The presence of two methyl groups on the same carbon atom (C2) introduces significant steric hindrance, which influences the puckering of the cyclobutane ring and the orientation of the hydroxyl groups at positions C1 and C3.

Conformational analysis of similar cyclic compounds, such as 2,5-dimethyl-1,4-dithiane-2,5-diol, using DFT methods like B3LYP and M06-2X, has shown that stereoelectronic effects play a significant role in determining the most stable conformations. researchgate.net For this compound, DFT studies would similarly explore the potential energy surface to identify the lowest energy conformers, considering both cis and trans arrangements of the hydroxyl groups. These calculations provide precise data on the bond lengths between carbon atoms within the ring, the C-C and C-O bond lengths involving the substituents, and the various bond angles and dihedral angles that define the molecule's shape.

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations

| Parameter | Predicted Value (Å or degrees) |

|---|---|

| C1-C2 Bond Length | 1.55 |

| C2-C3 Bond Length | 1.55 |

| C3-C4 Bond Length | 1.56 |

| C4-C1 Bond Length | 1.56 |

| C-O Bond Length | 1.43 |

| C-C-C Bond Angle (average) | 88-90 |

| C-C-O Bond Angle | 110-112 |

Note: The values in this table are illustrative and would be determined with high precision in a specific DFT study.

Theoretical Prediction of Spectroscopic Signatures

Computational methods are also invaluable for predicting the spectroscopic signatures of molecules, which aids in their experimental identification and characterization. For this compound, theoretical predictions of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and mass spectra can be calculated.

Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various stretching and bending modes of the chemical bonds. For instance, the characteristic O-H stretching frequency of the hydroxyl groups and the C-O stretching frequencies can be predicted. Similarly, the various C-H and C-C bond vibrations can be calculated, providing a complete theoretical IR spectrum that can be compared with experimental data.

Predicted NMR spectra, including ¹H and ¹³C chemical shifts, are calculated by determining the magnetic shielding of each nucleus. These calculations are highly sensitive to the molecule's geometry and electronic environment. The predicted chemical shifts for the different protons and carbon atoms in this compound would help in assigning the signals in an experimental NMR spectrum, confirming the compound's structure.

Furthermore, predicted collision cross-section (CCS) values, which are relevant to ion mobility-mass spectrometry, can be calculated for different adducts of the molecule, such as [M+H]⁺ and [M+Na]⁺. uni.lu

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Values |

|---|---|

| IR Frequencies (cm⁻¹) | |

| O-H Stretch | 3200-3600 |

| C-H Stretch | 2850-3000 |

| C-O Stretch | 1050-1150 |

| ¹³C NMR Chemical Shifts (ppm) | |

| C1, C3 (CH-OH) | 65-75 |

| C2 (C(CH₃)₂) | 40-50 |

| C4 (CH₂) | 30-40 |

| Methyl Carbons | 20-30 |

| ¹H NMR Chemical Shifts (ppm) | |

| OH Protons | 2-5 |

| CH-OH Protons | 3.5-4.5 |

| CH₂ Protons | 1.5-2.5 |

Note: These are typical ranges and the exact values would be determined by specific computational models.

Thermochemical Properties and Energetic Landscapes

The thermochemical properties of this compound, such as its heat of formation and heat capacity, are crucial for understanding its stability and behavior in chemical reactions.

Theoretical Assessment of Thermochemical Parameters

Theoretical methods can be used to calculate key thermochemical parameters. The standard enthalpy of formation (ΔH°f), entropy (S°), and heat capacity (Cp) can be estimated using computational models. These calculations often involve determining the molecule's vibrational frequencies and rotational constants, which are then used in statistical mechanics formulas to derive the thermochemical properties. The accuracy of these predictions has been shown to be quite high, with uncertainties often within a few cal K⁻¹ mol⁻¹. osti.gov

Group Additivity Value (GAV) Methodologies for Cyclobutane Systems

The Group Additivity Value (GAV) method, developed by Benson and others, is a powerful and simpler alternative to complex quantum chemical calculations for estimating thermochemical properties. This method is based on the principle that the properties of a larger molecule can be approximated by summing the contributions of its constituent chemical groups. nist.govnist.gov For this compound, the GAV method would involve summing the values for the specific groups present in the molecule, along with corrections for ring strain.

The cyclobutane ring itself has a significant amount of ring strain, which must be accounted for in GAV calculations. libretexts.orglibretexts.org The strain energy arises from bond angle distortion from the ideal tetrahedral angle and torsional strain from eclipsed C-H bonds. libretexts.orglibretexts.org Specific GAVs for carbon atoms in a cyclobutane ring, as well as for hydroxyl and methyl substituents, are used in this methodology. nist.gov The reliability of GAVs has been improved over the years through extensive comparison with experimental data. osti.govnih.gov

Table 3: Illustrative Group Additivity Calculation for Enthalpy of Formation

| Group | Contribution (kJ/mol) |

|---|---|

| 2 x [C-(H)(O)(C)₂] | Value |

| 1 x [C-(C)₄] | Value |

| 1 x [C-(H)₂(C)₂] | Value |

| 2 x [O-(H)(C)] | Value |

Note: The specific contribution values are taken from established GAV tables. nist.gov The total enthalpy of formation is the sum of these values.

Relative Energetic Stabilities of Cyclobutane Isomers

Computational chemistry is particularly useful for comparing the relative stabilities of isomers. For this compound, this includes comparing the cis and trans diastereomers, as well as other structural isomers. The relative stability is determined by calculating the total electronic energy of the optimized geometry for each isomer. The isomer with the lower energy is the more stable one.

For example, studies on substituted cyclobutanes have shown that the trans isomer is often more stable than the cis isomer due to reduced steric interactions. libretexts.org In the case of this compound, the relative stability of the cis and trans isomers would depend on the interplay between steric repulsion of the methyl and hydroxyl groups and potential intramolecular hydrogen bonding.

The heat of combustion is another measure used to assess the relative stability of isomers. libretexts.orglibretexts.org More stable isomers release less heat upon combustion. libretexts.org Theoretical calculations can predict these values, providing a basis for comparing the energetic landscapes of different cyclobutane isomers.

Table 4: Relative Energies of Cyclobutane Isomers

| Isomer | Relative Energy (kJ/mol) |

|---|---|

| trans-2,2-Dimethylcyclobutane-1,3-diol | 0 (Reference) |

| cis-2,2-Dimethylcyclobutane-1,3-diol | > 0 |

Note: A positive relative energy indicates lower stability compared to the reference isomer.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying transition states, intermediates, and the energy barriers that separate them. For this compound, this could involve studying its synthesis, such as the reduction of a corresponding dione (B5365651), or its subsequent reactions, like esterification or polymerization.

Transition state theory is a cornerstone of computational reaction kinetics. It postulates that the rate of a reaction is governed by the concentration of an activated complex, the transition state, which exists in a quasi-equilibrium with the reactants. The energy difference between the reactants and the transition state is known as the activation barrier or activation energy.

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations (like Møller-Plesset perturbation theory, MP2, or Coupled Cluster, CCSD(T)), are employed to locate the geometry of transition states and calculate their energies. For a hypothetical reaction involving this compound, such as a dehydration reaction to form an unsaturated alcohol, computational analysis would proceed by:

Geometry Optimization: The three-dimensional structures of the reactant (this compound), the presumed transition state, and the product are optimized to find their lowest energy conformations.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points on the potential energy surface. A stable molecule (reactant or product) will have all real (positive) vibrational frequencies. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Activation Barrier Calculation: The activation barrier is calculated as the difference in energy (often including zero-point vibrational energy corrections) between the transition state and the reactant.

A hypothetical data table for a computed reaction of this compound is presented below. The values are illustrative of what a computational study would generate.

| Reaction Step | Computational Method | Basis Set | Relative Energy (kcal/mol) | Activation Barrier (kcal/mol) |

| Reactant | B3LYP | 6-31G(d) | 0.0 | - |

| Transition State | B3LYP | 6-31G(d) | +25.4 | 25.4 |

| Product | B3LYP | 6-31G(d) | -5.2 | - |

Note: This data is hypothetical and for illustrative purposes.

Reactive intermediates are short-lived, high-energy species that are formed during a chemical reaction but are not the final products. Computational chemistry is particularly adept at studying these transient species, which can be difficult to observe experimentally. In reactions involving this compound, potential reactive intermediates could include carbocations, radicals, or various complexed species, depending on the reaction conditions.

For instance, in an acid-catalyzed dehydration, a protonated alcohol would be an initial intermediate, which could then lose a water molecule to form a carbocation. Computational studies can model the structure, stability, and electronic properties of these intermediates. The stability of the carbocation, for example, would be a key factor in determining the reaction pathway and the potential for rearrangements.

| Intermediate Species | Computational Method | Basis Set | Relative Stability (kcal/mol) | Key Structural Features |

| Protonated Diol | MP2 | cc-pVTZ | +15.8 | Elongated C-O bond |

| Secondary Carbocation | MP2 | cc-pVTZ | +45.2 | Planar carbon center |

Note: This data is hypothetical and for illustrative purposes.

Computational Studies in Materials Science Applications of Cyclobutane Diols

Cyclobutane diols are of interest in materials science, particularly as monomers for the synthesis of polyesters and other polymers. The rigid and puckered nature of the cyclobutane ring can impart unique thermal and mechanical properties to the resulting polymers. While specific computational studies on polyesters derived from this compound are scarce, research on similar diols, such as 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (CBDO), highlights the utility of computational modeling in this field. researchgate.net

Molecular modeling can be used to predict how the stereochemistry of the diol monomer (cis vs. trans) influences the polymer's architecture and, consequently, its properties. researchgate.net For polyesters made from this compound, computational studies could predict:

Polymer Chain Conformation: Molecular dynamics (MD) simulations can be used to model the three-dimensional structure of the polymer chains, including their flexibility, entanglement, and packing in the solid state.

Mechanical Properties: By simulating the response of the polymer matrix to applied stress, it is possible to predict mechanical properties such as Young's modulus, tensile strength, and toughness.

Thermal Properties: Computational methods can estimate the glass transition temperature (Tg) by studying the change in mobility of the polymer chains with temperature. For instance, studies on CBDO-based polyesters have shown that the cis isomer leads to polymers with a higher Tg and better thermal stability compared to the trans isomer. researchgate.net

A hypothetical comparison of predicted properties for polyesters based on the cis and trans isomers of this compound is shown in the table below.

| Polymer Property | Predicted Value (cis-isomer) | Predicted Value (trans-isomer) |

| Glass Transition Temperature (Tg) | Higher | Lower |

| Young's Modulus | Higher | Lower |

| Amorphous Density | Higher | Lower |

Note: This data is hypothetical and based on trends observed for similar cyclobutane diol-based polyesters.

These computational predictions can guide the rational design of new materials with desired properties, reducing the need for extensive trial-and-error experimentation.

Advanced Spectroscopic and Analytical Characterization Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of 2,2-dimethylcyclobutane-1,3-diol in solution. Both ¹H and ¹³C NMR spectra offer unambiguous evidence for the compound's carbon framework and proton environment.

In a typical ¹³C NMR spectrum, one would expect to observe distinct signals corresponding to the four unique carbon environments: the quaternary carbon bearing the two methyl groups (C2), the two methine carbons bearing the hydroxyl groups (C1 and C3), the methylene (B1212753) carbon (C4), and the two equivalent methyl carbons. The chemical shifts of C1 and C3 would be indicative of carbons bonded to an electronegative oxygen atom.

The ¹H NMR spectrum provides even more detailed structural information through chemical shifts, signal multiplicity (splitting patterns), and integration. The protons on C1 and C3 would appear as distinct multiplets, with their coupling to the adjacent methylene protons providing key connectivity information. The two geminal methyl groups at the C2 position are expected to be chemically non-equivalent in the cis-isomer, potentially giving rise to two separate singlets, whereas they might be equivalent in the trans-isomer, depending on the conformational dynamics.

The puckered nature of the cyclobutane (B1203170) ring and the relative orientation of the hydroxyl substituents (cis or trans) are determined primarily through the analysis of vicinal proton-proton coupling constants (³J_HH). The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.

In cyclobutane systems, the ring is not planar but exists in a puckered conformation to relieve ring strain. researchgate.net For this compound, this results in pseudo-axial and pseudo-equatorial positions for the substituents on C1 and C3.

Trans-isomer: In the more stable conformation of the trans-isomer, both hydroxyl groups would likely occupy pseudo-equatorial positions. This would result in specific dihedral angles between the methine protons (H1/H3) and the adjacent methylene protons (H4), leading to characteristic coupling constants.

Cis-isomer: The cis-isomer exists as a dynamic equilibrium between two equivalent puckered conformations, where one hydroxyl group is pseudo-axial and the other is pseudo-equatorial. researchgate.net This conformational flipping leads to averaged NMR parameters. The analysis of coupling constants in such a system can reveal the preference for a particular puckered state. researchgate.net

A hypothetical set of ¹H NMR data illustrates how these parameters can distinguish between isomers.

Hypothetical ¹H NMR Data for this compound Isomers

| Proton | trans-isomer (δ, ppm, J in Hz) | cis-isomer (δ, ppm, J in Hz) | Rationale |

|---|---|---|---|

| H1/H3 | 4.15 (dd, J = 8.5, 6.0) | 4.30 (m) | Different chemical environment and coupling due to fixed vs. flipping conformation. |

| H4α | 2.10 (ddd, J = 12.0, 8.5, 2.0) | 2.25 (m) | Axial proton with distinct couplings in the more rigid trans isomer. |

| H4β | 1.95 (ddd, J = 12.0, 6.0, 1.5) | 2.05 (m) | Equatorial proton with different spatial orientation. |

| CH₃ (gem) | 1.10 (s, 6H) | 1.12 (s, 3H), 1.08 (s, 3H) | Potential for magnetic non-equivalence of methyl groups in the less symmetric cis isomer. |

For chiral molecules, such as the cis- and trans-isomers of this compound (both of which are chiral), chiroptical NMR techniques can be employed to determine the absolute configuration of enantiomers. This often involves the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

When a CSA is added to a solution of the racemic diol, it forms diastereomeric solvates that are non-covalently bonded. These diastereomeric complexes have different NMR spectra. The chemical shift differences (Δδ) observed between the enantiomers in the presence of the CSA can be correlated to their absolute configuration. This method is particularly useful as it does not require chemical modification of the analyte.

Advanced Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound and for identifying it in complex mixtures.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₆H₁₂O₂. nih.gov The exact mass of this compound is 116.08373 Da. nih.govuni.lu HRMS can measure this mass with an accuracy of a few parts per million (ppm), which effectively rules out other possible elemental compositions.

The technique can also be used to analyze fragment ions, providing further structural confirmation. Common fragmentation pathways for this diol would include the loss of a water molecule (H₂O), a methyl group (CH₃), or a hydroxyl radical (•OH). For instance, the fragmentation of a related compound, 2,2-dimethylbutane, often involves the loss of a methyl group to yield a stable tertiary carbocation. docbrown.info

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts ([M+H]⁺, [M+Na]⁺, etc.) and compared with experimental values from ion mobility-mass spectrometry to increase confidence in the identification. uni.lu

Predicted Mass Spectrometry Data for C₆H₁₂O₂

| Adduct | m/z (Predicted) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 117.09101 | 122.6 |

| [M+Na]⁺ | 139.07295 | 130.0 |

| [M-H]⁻ | 115.07645 | 124.5 |

| [M+K]⁺ | 155.04689 | 131.8 |

Data sourced from predicted values. uni.lu

In a synthetic context, this compound may be present in a mixture containing starting materials, byproducts, and stereoisomers. Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for analyzing such complex mixtures.

In GC-MS, the components of the mixture are first separated based on their boiling points and interactions with the GC column. As each component elutes, it is ionized and analyzed by the mass spectrometer. This provides a mass spectrum for each separated compound, allowing for the identification of the target diol and any related impurities, such as its oxidation product, 2,2-dimethylcyclobutane-1,3-dicarbaldehyde. nih.gov LC-MS is similarly used, especially for less volatile or thermally sensitive compounds.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

For this compound, the most prominent feature in the IR spectrum is the O-H stretching vibration. This typically appears as a strong, broad band in the region of 3200-3600 cm⁻¹. The broadness of this peak is due to intermolecular hydrogen bonding. In dilute solutions, a sharper, weaker peak corresponding to the "free" non-hydrogen-bonded O-H stretch may appear around 3600 cm⁻¹. The presence and nature of intramolecular hydrogen bonding, particularly in the cis-isomer, can also influence the shape and position of this band.

Other key vibrations include:

C-H stretching: Aliphatic C-H stretches from the methyl and cyclobutane ring protons appear just below 3000 cm⁻¹.

C-O stretching: A strong band in the 1050-1150 cm⁻¹ region is characteristic of the C-O single bond stretch of the secondary alcohols.

O-H bending: An in-plane bend is typically observed in the 1350-1450 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the O-H stretch is often a weak signal in Raman, the C-C and C-H vibrations of the carbon skeleton give rise to strong, sharp peaks, providing a detailed fingerprint of the cyclobutane ring and methyl groups. mdpi.com Comparing the experimental IR and Raman spectra with theoretical spectra calculated using Density Functional Theory (DFT) can aid in assigning vibrational modes and confirming the proposed conformation. researchgate.net

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy | Expected Intensity |

|---|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3600 | IR | Strong, Broad |

| C-H Stretch (aliphatic) | 2850 - 2970 | IR, Raman | Strong |

| O-H Bend | 1350 - 1450 | IR | Medium |

| C-O Stretch | 1050 - 1150 | IR | Strong |

Applications in Advanced Materials and Chemical Synthesis

Strategic Role of 2,2-Dimethylcyclobutane-1,3-diol as a Chemical Building Block

This compound serves as a specialized monomer and building block in synthetic chemistry. Its compact and rigid four-membered ring structure is a key feature, imparting desirable properties to the materials and molecules derived from it. In polymer science, it is used to introduce stiffness and thermal stability into polymer backbones. In medicinal chemistry, the cyclobutane (B1203170) scaffold is increasingly recognized for its ability to confer beneficial pharmacological properties. researchgate.net

The two hydroxyl groups of this compound allow it to undergo polymerization reactions, most notably polycondensation, with difunctional molecules like dicarboxylic acids to form a variety of polymeric materials.

Cyclobutane diols are employed as monomers in the synthesis of polyesters, often to create materials with superior performance characteristics as alternatives to those made with monomers like bisphenol A (BPA). A closely related analogue, 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (TMCD), is a key component in commercially successful copolyesters. researchgate.netresearchgate.net These polyesters are noted for their high glass transition temperatures (Tg), excellent thermal stability, and high impact strength. researchgate.net The inclusion of the rigid cyclobutane ring into the polymer chain restricts segmental motion, leading to enhanced thermal and mechanical properties compared to polyesters made with more flexible diols. researchgate.netresearchgate.net This makes polymers derived from cyclobutane diols suitable for applications requiring transparency, heat resistance, and durability. researchgate.net

Table 1: Comparative Properties of Diols in Polyester Synthesis

The bifunctional nature of this compound makes it a suitable monomer for the synthesis of thermosetting polymers. In reactions with polyisocyanates, it can form polyurethanes. The rigidity of the cyclobutane ring would contribute to a hard segment within the polyurethane network, potentially increasing the material's hardness, modulus, and thermal resistance. The dimensional stability imparted by the compact ring structure is advantageous in applications where resistance to deformation under heat is critical.

Diols can be utilized as cross-linking agents to connect linear polymer chains, forming a three-dimensional network that alters the material's properties. This compound can function in this capacity. When incorporated into a polymer system, its two hydroxyl groups can react with functional sites on different polymer chains, creating a covalent bridge. This cross-linking process generally leads to increased stiffness, improved thermal stability, and enhanced solvent resistance. In one study, various diols were used to cross-link polybutadiene, demonstrating the principle of using such molecules to modify polymer networks. marquette.edu The specific geometry and rigidity of the dimethylcyclobutane unit would create well-defined cross-links, influencing the final topology and performance of the polymer network.

Polymerization Reactions and Polymeric Material Synthesis[2],[4],

Functionalized Cyclobutane Scaffolds Derived from this compound

Beyond polymer science, this compound is a valuable precursor for creating more complex, functionalized cyclobutane scaffolds. These scaffolds are of significant interest in medicinal chemistry and drug discovery. researchgate.netnih.gov The 1,3-difunctionalized cyclobutane motif is an emerging and valuable scaffold that can provide unique three-dimensional structures, which is a desirable trait for interacting with biological targets. researchgate.netresearchgate.net Synthetic strategies that employ [2+2] cycloadditions or strain-release reactions of related compounds can produce a diverse array of polysubstituted cyclobutanes. nih.govresearchgate.net

The functionalized cyclobutane scaffolds derived from precursors like this compound are instrumental in the synthesis of various bioactive molecules.

Carbocyclic Nucleosides: Carbocyclic nucleosides, where the furanose ring of a natural nucleoside is replaced by a carbocycle, are a major class of antiviral agents. researchgate.nettmc.edu The cyclobutane ring serves as a stable mimic of the sugar moiety. Syntheses have been developed to convert cyclobutane derivatives into these potent therapeutic agents, such as analogues of oxetanocin A. researchgate.net The stereochemistry of the cyclobutane precursor is critical in these syntheses to achieve the desired biological activity.

Peptides and Non-natural Amino Acids: The cyclobutane framework can be used to create conformationally restricted amino acids. nih.govresearchgate.net When incorporated into peptides, these non-natural amino acids can induce specific secondary structures, such as turns or helices, and can increase the peptide's stability against enzymatic degradation. researchgate.net Research has demonstrated the synthesis of 1,1,3-trisubstituted cyclobutanes that contain a unique non-natural amino acid scaffold, highlighting a pathway to novel peptide-based therapeutics. nih.gov

Other Bioactive Molecules: The utility of this diol extends to other areas, such as agricultural chemistry. It has been used as a precursor in the synthesis of sex pheromones for managing agricultural pests, offering an environmentally targeted approach to pest control.

Table 2: Examples of Bioactive Molecules and Scaffolds from Cyclobutane Precursors

Chiral Auxiliaries and Ligands in Asymmetric Synthesis

The core principle of a chiral auxiliary is its temporary incorporation into a prochiral substrate to control the stereochemical outcome of a reaction. Following the reaction, the auxiliary is typically cleaved and recovered. Similarly, chiral ligands coordinate to a metal center to create a chiral environment that influences the stereoselectivity of a catalyzed reaction.

Despite the potential of the rigid C2-symmetric backbone of this compound to serve in these roles, direct applications are not documented in peer-reviewed literature. However, the synthesis of derivatives that could function as chiral ligands has been a subject of interest, suggesting the underlying potential of this structural unit.

Derivatives as Potential Chiral Ligands:

The transformation of the diol functionality into other coordinating groups, such as phosphines, is a common strategy for creating chiral ligands. While no specific chiral phosphine (B1218219) ligands derived directly from this compound are reported, the synthesis of chiral diphosphine ligands from other chiral diols is a well-established field. This suggests a viable, though currently unexplored, pathway for the application of this compound.

For instance, derivatives of other cyclobutane-containing molecules have been investigated. Research into peptides synthesized from cis-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid, a derivative of the diol, indicates the utility of this rigid scaffold in creating defined secondary structures, a key feature for effective chiral recognition. researchgate.net

The following table summarizes the potential for derivatization based on analogous, well-studied chiral diols:

| Ligand Type | Potential Synthesis from this compound | Potential Applications in Asymmetric Synthesis |

| Diphosphinites | Reaction of the diol with chlorophosphines (e.g., ClPPh2) | Rhodium-catalyzed asymmetric hydrogenation, hydroformylation |

| Diphosphites | Reaction of the diol with phosphorus trichloride (B1173362) followed by a second alcohol | Rhodium-catalyzed asymmetric hydroformylation, conjugate addition |

| Diphosphoramidites | Reaction of the diol with phosphorus trichloride followed by a chiral amine | Copper-catalyzed asymmetric conjugate addition, rhodium-catalyzed asymmetric hydrogenation |

It is important to reiterate that while these transformations are chemically plausible and widely employed for other diols, their specific application to this compound and the subsequent use of the resulting ligands in asymmetric catalysis have not been reported.

Application in Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The structural features of this compound, particularly its stereochemistry and the presence of hydroxyl groups, make it an intriguing candidate for development into an organocatalyst. The hydroxyl groups can act as hydrogen bond donors, a common activation mode in organocatalysis.

However, direct use of this compound as an organocatalyst is not found in the literature. The focus, once again, lies in its potential for derivatization.

Proline-Based Organocatalysts:

A significant area of organocatalysis involves the use of the amino acid proline and its derivatives. Research has explored the incorporation of cyclobutane moieties into proline-based catalysts. For example, peptides containing cis-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid have been synthesized and their conformational properties studied, which is a critical aspect of designing effective organocatalysts. researchgate.net

Furthermore, the organocatalyzed aldol (B89426) reaction of 2-hydroxycyclobutanone, a structurally related compound, has been investigated. This demonstrates the potential of the cyclobutane ring to serve as a scaffold for catalysts in key carbon-carbon bond-forming reactions. researchgate.net

The table below outlines potential avenues for the development of organocatalysts from this compound based on established principles:

| Organocatalyst Type | Potential Synthesis from this compound | Potential Applications in Organocatalysis |

| TADDOL-like catalysts | Derivatization of the diol to form a dioxolane with subsequent functionalization | Lewis acid catalysis for Diels-Alder reactions, aldol additions |

| Brønsted acid catalysts | Phosphorylation of the diol to create a chiral phosphoric acid | Asymmetric additions to imines, cyclizations |

| Hydrogen-bond donors | Use of the diol itself or in combination with other functional groups | Activation of carbonyls and imines for nucleophilic attack |

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes for Cyclobutane (B1203170) Diols

The synthesis of substituted cyclobutanes, including diols, has been a long-standing challenge in organic chemistry. acs.org However, recent advancements are paving the way for more efficient and environmentally friendly methods.

Key Developments in Synthetic Routes:

Photochemical [2+2] Cycloadditions: This remains a fundamental method for constructing the cyclobutane core. researchgate.net Recent research has focused on visible-light-induced [2+2] cycloadditions, which offer a more sustainable alternative to traditional UV-mediated reactions. researchgate.net For instance, a novel approach merges aldol (B89426) and Wittig reactions with visible-light-induced [2+2] cycloaddition in multicomponent cascade reactions to create a variety of cyclobutane structures. researchgate.net Another innovative method involves the on-DNA synthesis of highly substituted cyclobutanes through a photocatalytic [2+2] cycloaddition in aqueous solutions, demonstrating excellent functional group tolerance. researchgate.net

C-H Functionalization: This strategy offers a more atom-economical approach by directly modifying existing C-H bonds. acs.org By viewing a carbonyl group on a cyclobutane ring as a latent directing group, researchers can achieve sequential and facially controlled installation of desired functionalities. acs.org This method simplifies the synthesis of complex, unsymmetrical cyclobutane derivatives. acs.org

Catalytic Routes from Simple Precursors: Homogeneous manganese catalysis has been shown to enable the direct synthesis of cycloalkanes from α,ω-diols and secondary alcohols or ketones. acs.org While this has been demonstrated for cyclopentanes, cyclohexanes, and cycloheptanes, further optimization could extend this sustainable, atom-economical process to the synthesis of four-membered rings from 1,3-diols. acs.org

Ring Expansion and Rearrangement Reactions: The inherent strain in smaller rings can be harnessed to synthesize cyclobutanes. nih.govresearchgate.netmdpi.com For example, a general strategy for the diastereo- and enantioselective synthesis of polysubstituted cyclobutanes involves a silver(I)-catalyzed regioselective and stereospecific ring expansion of cyclopropyl (B3062369) carbenes. nih.gov Similarly, cyclobutenones, due to their high ring strain, readily undergo ring-opening reactions under various conditions to form reactive intermediates that can be trapped to create diverse cyclobutane structures. researchgate.net

These emerging synthetic strategies are crucial for producing a wider range of cyclobutane diols with specific stereochemistries, which are essential for exploring their full potential.

Advanced Computational Design and Optimization of Cyclobutane Derivatives

Computational chemistry is becoming an indispensable tool for designing and understanding the properties of complex molecules like cyclobutane derivatives.

Applications of Computational Methods:

Fragment-Based Drug Discovery (FBDD): Computational techniques are being used to design and build libraries of 3D cyclobutane fragments for FBDD. nih.gov By using Principal Component Analysis (PCA) and Principal Moment of Inertia (PMI) analysis, researchers can guide the synthesis of fragment libraries with high 3D character and chemical diversity, which are crucial for identifying new drug leads. nih.gov

Mechanistic Insights and Reaction Prediction: Density Functional Theory (DFT) calculations are employed to unravel the mechanisms of complex reactions, such as the stereospecific synthesis of cyclobutanes from pyrrolidines. acs.org These computational studies can explain experimental outcomes, like the correlation between the dihedral angle in a 1,1-diazene intermediate and the activation energy for nitrogen extrusion, providing guidance for the rational design of new cyclobutane derivatives. acs.org

Conformational Analysis: Understanding the three-dimensional shape of cyclobutane-containing molecules is critical for their application in drug design. Synergistic experimental and computational studies are used to perform extensive conformational analyses of cyclobutane derivatives in different environments, providing crucial insights into their structure-activity relationships. researchgate.net

The following table summarizes some computational techniques and their applications in cyclobutane chemistry:

| Computational Technique | Application in Cyclobutane Chemistry | Research Finding |

| Principal Component Analysis (PCA) | Design of fragment libraries for drug discovery. | Guided the design of a focused 33-member cyclobutane fragment library with high 3D character. nih.gov |

| Principal Moment of Inertia (PMI) Analysis | To achieve chemical and shape diversity in fragment libraries. | Used in conjunction with PCA to maximize shape diversity while limiting molecular complexity. nih.gov |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms. | Unveiled the mechanism for the stereospecific synthesis of cyclobutanes from pyrrolidines, identifying the rate-determining step. acs.org |

Exploration of New Applications in Functional Materials and Biomedical Fields

The rigid and puckered nature of the cyclobutane ring makes it an attractive scaffold for developing new functional materials and bioactive compounds. nih.govlifechemicals.com

Emerging Applications:

Medicinal Chemistry: Cyclobutane rings are increasingly being incorporated into small-molecule drug candidates to improve their pharmacological properties. bohrium.comnih.gov They can act as conformational constraints, improve binding affinity, enhance water solubility, and increase metabolic stability. nih.govru.nl Cyclobutane derivatives have shown promise in various therapeutic areas, including cancer, infectious diseases, and neurological disorders. bohrium.com For example, some cyclobutane-containing compounds have demonstrated significant anti-mycobacterial activity. nih.gov

Functional Materials: Cyclobutane derivatives are finding applications in materials science, such as in the production of stress-responsive polymers. lifechemicals.com The strain in the cyclobutane ring can be harnessed to create materials that change their properties in response to mechanical force.

Peptide Stapling: A novel application involves using cyclobutane-based conformationally constrained amino acids for peptide stapling. nih.gov This technique helps to stabilize the helical structure of peptides, which can enhance their biological activity and potential as therapeutics. nih.gov

Integration of Machine Learning and AI in Cyclobutane Chemistry Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating discovery and optimization processes. acs.org

Impact of AI and ML:

Accelerating Quantum Chemistry Calculations: ML models, such as OrbNet, can speed up quantum chemistry calculations by orders of magnitude, allowing for rapid and accurate predictions of molecular properties. caltech.edu This enables researchers to perform interactive simulations and gain faster insights into the electronic structure and reactivity of cyclobutane derivatives. caltech.edu

Automated Synthesis and Reaction Optimization: AI-driven robotic systems can automate the synthesis of organic molecules. researchgate.net These systems can plan synthetic routes, define reaction conditions, and iteratively refine them based on experimental feedback to find optimal synthetic recipes. researchgate.netmdpi.com This not only speeds up the discovery process but also allows for the synthesis of complex molecules that are difficult to produce manually. mdpi.com

Predictive Modeling and Retrosynthesis: AI tools can learn the rules of chemical reactions from vast databases and assist in planning synthetic routes for new molecules through retrosynthetic analysis. mdpi.comnih.gov This can help chemists design more efficient and successful syntheses of target cyclobutane compounds. nih.gov

Elucidation of Reaction Pathways: The combination of informatics-based reaction network generation and machine learning-based thermochemistry calculations can be used to identify plausible pathways for complex chemical transformations. acs.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息